2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine

説明

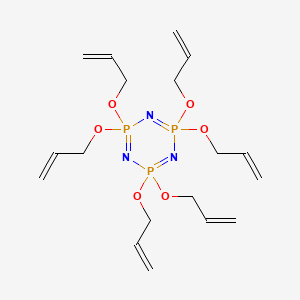

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine (hereafter referred to by its full systematic name) is a cyclotriphosphazene derivative characterized by a six-membered inorganic ring composed of alternating phosphorus and nitrogen atoms. Each phosphorus center is substituted with an allyloxy group (–O–CH₂–CH=CH₂), imparting unique reactivity and physicochemical properties. This compound is synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene (N₃P₃Cl₆, CAS 940-71-6) with allyl alcohol under controlled conditions, typically in the presence of a base to deprotonate the hydroxyl group and facilitate substitution .

Applications include its use as a precursor for crosslinked polymers in proton-exchange membranes (PEMs) and as a ligand for metal coordination in high-temperature proton conductors . Its crystal structure (monoclinic, space group P2₁/c) reveals a planar triazatriphosphinine core with allyloxy groups adopting staggered conformations to minimize steric strain .

特性

IUPAC Name |

2,2,4,4,6,6-hexakis(prop-2-enoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N3O6P3/c1-7-13-22-28(23-14-8-2)19-29(24-15-9-3,25-16-10-4)21-30(20-28,26-17-11-5)27-18-12-6/h7-12H,1-6,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYBIZPXPPXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP1(=NP(=NP(=N1)(OCC=C)OCC=C)(OCC=C)OCC=C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993346 | |

| Record name | 2,2,4,4,6,6-Hexakis(prop-2-enoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-15-2 | |

| Record name | NSC30707 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,4,6,6-Hexakis(prop-2-enoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Preparation of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine involves a meticulous multi-step synthesis. One common route begins with the preparation of the precursor 1,3,5-triazatriphosphinine, followed by substitution reactions with allyloxy groups. Reaction conditions often require an inert atmosphere, such as nitrogen or argon, and specific catalysts to ensure high yield and purity.

Industrial Production Methods:

In an industrial setting, the production of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine would typically utilize large-scale reactors designed for complex organic syntheses. The use of advanced catalysis and continuous flow systems can optimize the efficiency and scalability of the process, ensuring consistent quality.

化学反応の分析

Types of Reactions:

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine undergoes various reactions, including:

Oxidation: : Reacts with oxidizing agents to form corresponding oxides.

Reduction: : Reducing agents can target the phosphorus centers, potentially yielding phosphines.

Substitution: : Allyloxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: : Hydrogen peroxide, ozone, or potassium permanganate in solvents such as acetone or dichloromethane.

Reduction: : Sodium borohydride, lithium aluminum hydride in solvents like tetrahydrofuran or ether.

Substitution: : Alkyl halides, aryl halides in the presence of base catalysts like sodium hydride or potassium carbonate.

Major Products:

Oxidation typically yields phosphine oxides, reduction results in phosphine derivatives, and substitution yields a variety of substituted triazatriphosphinines.

科学的研究の応用

Chemistry:

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is utilized as a precursor for synthesizing complex organophosphorus compounds. It serves as a versatile ligand in coordination chemistry, forming stable complexes with various metals.

Biology:

Research explores its potential as a molecular scaffold for drug design, owing to its capability to interact with multiple biological targets.

Medicine:

The compound is investigated for its anticancer and antiviral properties, leveraging its unique structural features to interfere with disease pathways.

Industry:

In industrial applications, it is used as a flame retardant additive in polymer production, enhancing the fire resistance of materials.

作用機序

Comparison:

Compared to other organophosphorus compounds, 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine stands out due to its high degree of functionalization and versatility. Similar compounds, such as triphosphazenes or phosphine oxides, lack the same level of structural complexity and range of applications.

類似化合物との比較

Key Findings :

- Electron-withdrawing groups (e.g., –CF₃ in fluorinated derivatives) increase thermal and oxidative stability, making them suitable for PEMs .

- Allyloxy groups enable post-synthetic modification (e.g., crosslinking), which is absent in phenoxy or piperazinyl derivatives .

- Aziridinyl substituents (e.g., apholate, ) confer alkylating activity and cytotoxicity, contrasting with the non-toxic profile of phenoxy derivatives .

Key Findings :

- The allyloxy derivative’s proton conductivity is comparable to zirconium-phosphonate hybrids but requires doping with cerium ions for enhanced durability .

- Fluorinated derivatives outperform allyloxy analogs in hydrophobicity but lack functional handles for further modification .

- Piperazinyl derivatives exhibit moderate antimicrobial activity, whereas aziridinyl compounds show potent DNA damage but significant toxicity .

生物活性

2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine (CAS No. 7251-15-2) is a phosphazene derivative characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its interesting properties.

Chemical Structure and Properties

The molecular formula of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5-triazatriphosphinine is , with a molecular weight of approximately 477.37 g/mol. The presence of multiple allyloxy groups contributes to its reactivity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀N₃O₆P₃ |

| Molecular Weight | 477.37 g/mol |

| CAS Number | 7251-15-2 |

| Appearance | Colorless to pale yellow liquid |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5-triazatriphosphinine exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

- Apoptotic Pathways : It activates caspase pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted in treated cells which contribute to oxidative stress and subsequent cell death.

The precise mechanism through which this compound exerts its biological effects involves:

- Interaction with DNA : Potential intercalation into DNA structures leading to disruption of replication and transcription processes.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on Breast Cancer Cells :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

-

Study on Lung Cancer Cells :

- Objective : To evaluate the apoptotic effects on A549 lung cancer cells.

- Findings : Flow cytometry analysis revealed significant increases in apoptotic cells post-treatment with the compound compared to control groups.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

- LD50 Values : The oral LD50 for rats is reported at approximately 753 mg/kg indicating moderate toxicity.

- Dermal Toxicity : No significant dermal toxicity was observed with an LD50 greater than 2000 mg/kg for rabbits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。